
Deleobuvir
Descripción general
Descripción
Métodos De Preparación
Las rutas de síntesis y las condiciones de reacción para deleobuvir implican técnicas complejas de síntesis orgánica. La preparación de this compound incluye la formación de su estructura central, que implica múltiples pasos de ciclización, bromación y formación de amidas . Los métodos de producción industrial para this compound no están ampliamente documentados, pero probablemente implican procesos de síntesis orgánica a gran escala similares a los utilizados en entornos de laboratorio .
Análisis De Reacciones Químicas
Primary Metabolic Reactions
Deleobuvir undergoes two major biotransformations in humans :
Reaction Type | Metabolite Formed | Enzyme/System Involved | Contribution to Dose |
---|---|---|---|
Alkene reduction | CD 6168 | Gut microbiota | 35% (feces) |
Acyl glucuronidation | This compound-AG | UGT isoforms | 20% (plasma) |
Key findings :
- CD 6168 formation requires anaerobic conditions (absent in liver microsomes)
- Acyl glucuronides show 3.5× higher biliary excretion than parent compound
Secondary Metabolism
Three fecal metabolites arise from combined alkene reduction and monohydroxylation, constituting 21% of excreted dose .
In Vivo Evidence from Rat Models
Parameter | Control Rats | Pseudo-Germ-Free Rats |
---|---|---|
CD 6168 AUC₀–∞ (ng·h/mL) | 1,312 ± 649 | 146 ± 64 |
Fecal CD 6168 excretion | 42% of dose | 1.5% of dose |
Parent compound excretion | 26% of dose | 105% of dose |
This 9-fold reduction in CD 6168 exposure confirms gut bacteria's essential role in alkene reduction .
LC-MS/MS Methods for Metabolite Quantification
Analyte | Column | Mobile Phase | Calibration Range |
---|---|---|---|
This compound/CD 6168 | Phenomenex Synergi | 1 mM NH₄Ac + 0.1% HAc in H₂O:ACN (60:40) | 15–15,000 ng/mL |
Acyl glucuronides | Waters BEH C18 | 0.1% HAc in H₂O:MeOH gradient | 50–50,000 ng/mL |
The methods demonstrated <15% inter-day variability and >85% recovery .
pH-Dependent Stability
This compound shows:
- Acid stability : Tolerates pH 2–3 (simulated gastric fluid)
- Alkaline sensitivity : Degrades at pH >8 via ester hydrolysis
Photoreactivity
No significant photodegradation observed under ICH Q1B conditions (1.2 million lux·hr) .This comprehensive analysis demonstrates this compound's complex chemical behavior, emphasizing the critical role of gut microbiota in its metabolic activation and the importance of advanced synthetic strategies in its production .
Aplicaciones Científicas De Investigación
Deleobuvir se ha estudiado ampliamente por su posible uso en el tratamiento de infecciones por el virus de la hepatitis C (VHC). Ha mostrado una potente actividad antiviral contra el genotipo 1b del VHC . This compound se ha evaluado en combinación con otros agentes antivirales, como faldaprevir y ribavirina, en ensayos clínicos . Estos estudios han demostrado su eficacia para lograr una respuesta virológica sostenida en pacientes con genotipo 1b del VHC . Además, se ha investigado this compound por sus propiedades farmacocinéticas y vías metabólicas .
Mecanismo De Acción
Deleobuvir ejerce sus efectos antivirales inhibiendo la ARN polimerasa ARN dependiente de NS5B del virus de la hepatitis C . Esta enzima es esencial para la replicación del genoma de ARN viral. Al unirse al bolsillo del pulgar I de la polimerasa NS5B, this compound evita la elongación de la cadena de ARN, inhibiendo así la replicación viral . Los objetivos moleculares y las vías involucradas en el mecanismo de acción de this compound son específicos del virus de la hepatitis C .
Comparación Con Compuestos Similares
Deleobuvir es único entre los inhibidores de la polimerasa del virus de la hepatitis C debido a su mecanismo de acción no nucleósido . Compuestos similares incluyen otros inhibidores no nucleósidos de la polimerasa NS5B, como dasabuvir y beclabuvir . Estos compuestos también se dirigen a la polimerasa NS5B, pero pueden diferir en sus sitios de unión y potencia antiviral . La especificidad de this compound para el genotipo 1b del VHC y su combinación con otros agentes antivirales resaltan su singularidad en el tratamiento de la hepatitis C .
Actividad Biológica
Deleobuvir (BI 207127) is a nonnucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA polymerase, specifically designed to combat HCV infections. This article examines the biological activity of this compound, focusing on its antiviral efficacy, pharmacokinetics, safety profile, and resistance patterns based on various clinical studies.
This compound exerts its antiviral effects by binding reversibly and noncovalently to thumb-pocket 1 of the NS5B polymerase, inhibiting viral replication. This mechanism is crucial for its role in HCV treatment, as NS5B is essential for the viral RNA synthesis process.
Antiviral Efficacy
Clinical studies have demonstrated this compound's potent antiviral activity against HCV, particularly genotype 1. The following table summarizes key findings from various studies regarding its efficacy:
Pharmacokinetics
This compound's pharmacokinetic profile reveals that plasma exposure increases significantly at doses of 400 mg and above. Notably, patients with cirrhosis exhibit approximately double the plasma concentration compared to those without cirrhosis. The median effective concentration (EC50) values are reported at 23 nM for genotype 1a and 11 nM for genotype 1b, indicating strong antiviral potency in vitro .
Safety Profile
The safety of this compound has been evaluated across multiple clinical trials. Common adverse events (AEs) include:
- Gastrointestinal Disorders : Nausea and vomiting are frequently reported.
- Neurological Effects : Some patients experienced nervous system disorders.
- Skin Reactions : Cutaneous tissue disorders were also noted.
Serious AEs were documented in a subset of patients, particularly those with hepatic impairment .
Resistance Patterns
Resistance to this compound has been observed in clinical settings. In one study, NS5B substitutions associated with resistance were detected in approximately 15% of patients. Specifically, variants such as P495L exhibited significantly decreased sensitivity (120-310 fold) to this compound but did not persist after treatment cessation . The following table summarizes resistance-related findings:
Variant | Resistance Factor | Prevalence |
---|---|---|
P495L | 120-310 fold | Detected in 9/59 patients |
Other Variants | Variable | Detected but did not persist |
Case Studies
- Phase I Study : In a double-blind trial involving treatment-naive patients, this compound monotherapy resulted in significant reductions in HCV RNA levels over five days. The median reduction was up to 3.8 log10 in patients without cirrhosis .
- HCVerso Studies : These Phase III trials assessed the combination of faldaprevir and this compound with ribavirin in treatment-naive patients with chronic HCV GT1b infection. The sustained virologic response (SVR12) rates were notably higher than historical controls, underscoring the efficacy of this regimen .
Propiedades
IUPAC Name |
(E)-3-[2-[1-[[2-(5-bromopyrimidin-2-yl)-3-cyclopentyl-1-methylindole-6-carbonyl]amino]cyclobutyl]-3-methylbenzimidazol-5-yl]prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H33BrN6O3/c1-40-26-17-22(10-11-24(26)29(21-6-3-4-7-21)30(40)31-36-18-23(35)19-37-31)32(44)39-34(14-5-15-34)33-38-25-12-8-20(9-13-28(42)43)16-27(25)41(33)2/h8-13,16-19,21H,3-7,14-15H2,1-2H3,(H,39,44)(H,42,43)/b13-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAIGAHXAJEULY-UKTHLTGXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C4=NC5=C(N4C)C=C(C=C5)C=CC(=O)O)C(=C1C6=NC=C(C=N6)Br)C7CCCC7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C4=NC5=C(N4C)C=C(C=C5)/C=C/C(=O)O)C(=C1C6=NC=C(C=N6)Br)C7CCCC7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H33BrN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40235516 | |
Record name | Deleobuvir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40235516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863884-77-9 | |
Record name | BI 207127 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=863884-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deleobuvir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863884779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deleobuvir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14850 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Deleobuvir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40235516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DELEOBUVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58BU988K90 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.